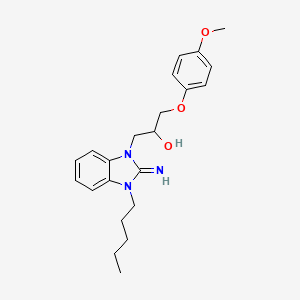![molecular formula C25H18BrN3O2S B15023824 (5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B15023824.png)
(5'Z)-5'-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one is a complex organic molecule that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a pyrazolo[1,5-c][1,3]benzoxazine and a thiazolidinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one typically involves a multi-step process:
Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a catalyst to facilitate the reaction.
Introduction of the Thiazolidinone Moiety: The thiazolidinone ring is introduced through a condensation reaction with suitable reagents.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which is achieved through a specific set of reaction conditions that promote the desired structural configuration.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding spiro compounds.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of (5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but common pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Spiro[benzoxazine-thiazolidinone] Derivatives: Compounds with similar spiro linkages and structural features.
Benzylidene Derivatives: Compounds featuring the benzylidene moiety.
Pyrazolo[1,5-c][1,3]benzoxazine Derivatives: Compounds with the pyrazolo[1,5-c][1,3]benzoxazine core.
Uniqueness
(5’Z)-5’-(4-bromobenzylidene)-2-phenyl-1,10b-dihydro-2’H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4’-[1,3]thiazolidin]-2’-one: stands out due to its unique combination of structural features, including the spiro linkage, bromobenzylidene moiety, and the pyrazolo[1,5-c][1,3]benzoxazine core
Properties
Molecular Formula |
C25H18BrN3O2S |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
(5'Z)-5'-[(4-bromophenyl)methylidene]-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-1,3-thiazolidine]-2'-one |
InChI |
InChI=1S/C25H18BrN3O2S/c26-18-12-10-16(11-13-18)14-23-25(27-24(30)32-23)29-21(19-8-4-5-9-22(19)31-25)15-20(28-29)17-6-2-1-3-7-17/h1-14,21H,15H2,(H,27,30)/b23-14- |
InChI Key |
VTVAKOXLODDGIB-UCQKPKSFSA-N |
Isomeric SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)/C(=C/C6=CC=C(C=C6)Br)/SC(=O)N4 |
Canonical SMILES |
C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=CC=C5)C(=CC6=CC=C(C=C6)Br)SC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15023745.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023748.png)
![1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023759.png)
![2,2,2-trifluoro-1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B15023774.png)

![N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B15023779.png)
![(2E)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15023788.png)
![2,4,5-trichloro-6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B15023794.png)
![1-(3,4-Dimethoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023809.png)
![5,7-Dimethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B15023812.png)
![3-(4-methoxybenzyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15023814.png)
![N-butyl-N-methyl-8-piperidin-1-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023820.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15023832.png)
![N-(2-phenylethyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023838.png)
